

Application Notes and Protocols for Amikacin Checkerboard Assay in Synergy Testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Amikacin**

Cat. No.: **B045834**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of innovative therapeutic strategies. Combination therapy, which utilizes two or more antimicrobial agents, is a promising approach to enhance efficacy, overcome resistance, and reduce the potential for the development of further resistance. **Amikacin**, a potent aminoglycoside antibiotic, is frequently used in combination with other antibiotics to broaden its spectrum of activity, particularly against challenging Gram-negative pathogens.^[1]

The checkerboard assay is a widely adopted in vitro method for quantitatively evaluating the interactions between two antimicrobial agents.^{[2][3]} This technique allows for the determination of synergistic, additive, indifferent, or antagonistic effects. The data generated from this assay are crucial for preclinical drug development and for guiding the selection of effective combination therapies in clinical settings.^[1] This document provides a detailed protocol for performing the **amikacin** checkerboard assay and interpreting the results.

Principle of the Checkerboard Assay

The checkerboard assay involves exposing a standardized bacterial inoculum to a two-dimensional array of antibiotic concentrations in a microtiter plate.^[4] One antibiotic is serially diluted along the x-axis (columns), while the second antibiotic is serially diluted along the y-axis

(rows). This creates a matrix of wells containing various combinations of the two drugs.^[2] After incubation, the wells are visually inspected for bacterial growth to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The nature of the interaction is then quantified by calculating the Fractional Inhibitory Concentration (FIC) index.^{[3][5]}

Experimental Protocol

This protocol outlines the steps for performing a checkerboard assay to test the synergy between **amikacin** and a second antimicrobial agent.

Materials

- **Amikacin** and second antimicrobial agent (analytical grade)
- Appropriate solvents for dissolving antibiotics
- Cation-adjusted Mueller-Hinton Broth (CAMHB)^[2]
- Sterile 96-well microtiter plates^[6]
- Test bacterial strain
- 0.5 McFarland turbidity standard^{[2][3]}
- Sterile tubes and pipettes
- Incubator (35°C ± 2°C)^{[1][7]}
- Microplate reader (optional, for quantitative growth assessment)

Methodology

1. Preparation of Antimicrobial Stock Solutions:

- Prepare stock solutions of **amikacin** and the second antibiotic in their respective solvents at a concentration at least 10 times higher than the highest concentration to be tested.^[1]
- Ensure complete dissolution and sterilize the stock solutions by filtration if necessary.

2. Determination of Minimum Inhibitory Concentration (MIC) of Individual Agents:

- Prior to the checkerboard assay, determine the MIC of **amikacin** and the second antibiotic individually against the test organism. This is typically done using the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
- The MIC values will inform the concentration range to be used in the checkerboard setup.

3. Preparation of the Checkerboard Plate:

- Dispense 50 μ L of CAMHB into each well of a 96-well microtiter plate.[3]
- Drug A (**Amikacin**): Prepare two-fold serial dilutions of **amikacin** horizontally across the plate (e.g., across columns 1 to 10). The final volume in each well after this step will be 100 μ L.
- Drug B (Second Antibiotic): Prepare two-fold serial dilutions of the second antibiotic vertically down the plate (e.g., down rows A to G).[1]
- The resulting grid will contain wells with various combinations of the two antibiotics.

4. Controls:

- Drug A MIC Control: A row (e.g., row H) should contain only the serial dilutions of **amikacin** to redetermine its MIC.[1]
- Drug B MIC Control: A column (e.g., column 11) should contain only the serial dilutions of the second antibiotic to redetermine its MIC.[1]
- Growth Control: At least one well (e.g., H12) should contain only inoculated broth without any antibiotic to ensure the viability of the bacteria.[1]
- Sterility Control: At least one well should contain uninoculated broth to check for contamination.[1]

5. Inoculum Preparation and Inoculation:

- Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. [2][3]
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 Colony Forming Units (CFU)/mL in each well.[1][2]
- Add 100 μ L of the prepared inoculum to all wells containing antibiotic dilutions and the growth control well. The final volume in each test well will be 200 μ L.[1]

6. Incubation:

- Incubate the microtiter plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-24 hours in ambient air.[1][7]

7. Reading the Results:

- After incubation, visually inspect the plates for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.[1]
- Determine the MIC of **amikacin** alone (from the control row) and the second antibiotic alone (from the control column).
- For the combination wells, identify the wells that show no bacterial growth. The concentrations of **amikacin** and the second antibiotic in these wells are their MICs in combination.[1]

Data Presentation and Interpretation

The interaction between **amikacin** and the second antibiotic is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Calculation of the FIC Index

The FIC for each drug is calculated as follows:

- FIC of **Amikacin** (FICA) = (MIC of **Amikacin** in combination) / (MIC of **Amikacin** alone)
- FIC of Second Antibiotic (FICB) = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)

The FICI Index (FICI) is the sum of the individual FICs:

$$\text{FICI} = \text{FICA} + \text{FICB}[5][7]$$

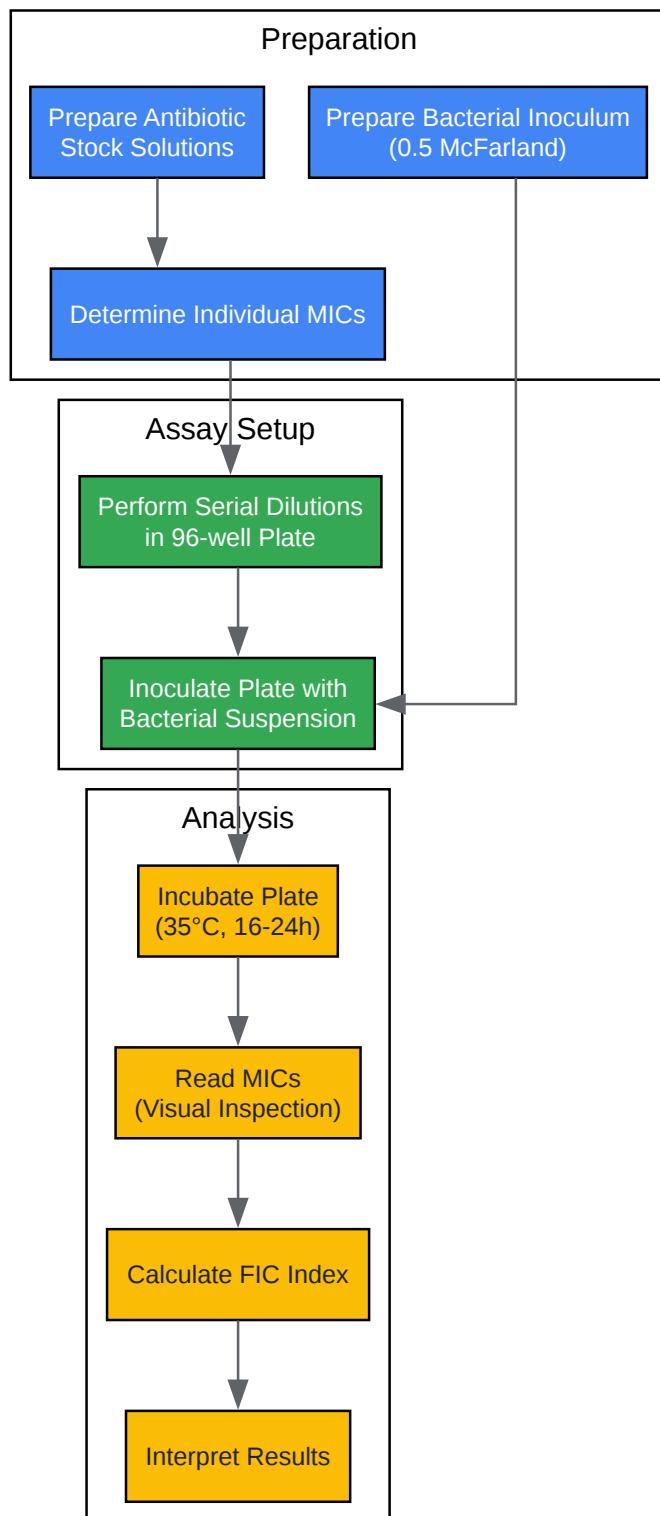
The FICI value is calculated for each well that shows no bacterial growth. The lowest FICI value is reported as the FICI for that specific combination.[1]

Interpretation of Results

The nature of the interaction is determined based on the calculated FICI value:

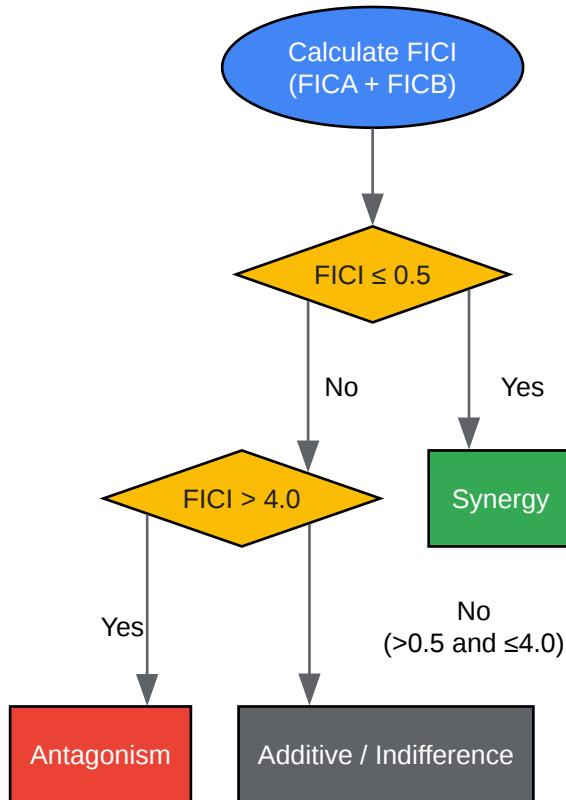
FICI Value	Interpretation
≤ 0.5	Synergy[2][5][7][8]
> 0.5 to 4.0	Additive or Indifference[2][5][7][8]
> 4.0	Antagonism[2][5][7]

- Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects.
- Additive/Indifference: The combined effect is equal to the sum of the individual effects or there is no discernible interaction.
- Antagonism: The combined effect is less than the effect of the more active drug alone.


Representative Data

The following table summarizes representative quantitative data from checkerboard assays investigating the synergistic effects of **amikacin** in combination with other antibiotics against common bacterial pathogens.

Bacterial Strain	Amikacin MIC (µg/mL)	Co-antibiotic	Co-antibiotic MIC (µg/mL)	Amikacin MIC in Combination (µg/mL)	Co-antibiotic MIC in Combination (µg/mL)	FICI	Interaction	Reference
Pseudomonas aeruginosa	16	Ceftazidime	8	4	1	0.375	Synergy	[1]
Pseudomonas aeruginosa	256	Imipenem	256	64	32	0.375	Synergy	[1]
Acinetobacter baumanii	>64	Ampicillin/Sulbactam	>64	-	-	-	Synergy (52% of isolates)	[9]
Acinetobacter baumanii	>64	Meropenem	>64	-	-	-	Synergy (22% of isolates)	[9]
Pseudomonas aeruginosa	512	Imipenem	256	4	1	0.011	Synergy	[10]


Visualizations

Checkerboard Assay Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the checkerboard synergy assay.

Interpretation of Fractional Inhibitory Concentration (FIC) Index

[Click to download full resolution via product page](#)

Caption: Logical flow for interpreting FIC index results.

Conclusion

The checkerboard assay is a fundamental and valuable tool in antimicrobial drug development and clinical microbiology for assessing the interaction between two antimicrobial agents. When performed meticulously, this assay provides quantitative data to guide the rational design of combination therapies. The synergistic combinations of **amikacin** with other antibiotics, as determined by this method, can offer improved therapeutic outcomes, especially in the management of infections caused by multidrug-resistant bacteria. However, it is important to note that *in vitro* synergy does not always translate to *in vivo* efficacy, and further studies are often required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. clyte.tech [clyte.tech]
- 5. emerypharma.com [emerypharma.com]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of synergistic activity of antibiotic combinations in extensive drug-resistant *Acinetobacter* species using checkerboard assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Imipenem and Amikacin Combination against Multi-Drug Resistant *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Amikacin Checkerboard Assay in Synergy Testing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045834#amikacin-checkerboard-assay-for-synergy-testing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com